N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride typically involves the reaction of 4-chloroaniline with pyridine-2,5-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions employed. For example, oxidation may yield different oxidized forms, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on different biological systems.
Medicine: Explored for its potential therapeutic applications, including its use in drug development.
Industry: Utilized in the production of various industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride include:
- N5-(4-bromophenyl)pyridine-2,5-diamine hydrochloride
- N5-(4-fluorophenyl)pyridine-2,5-diamine hydrochloride
- N5-(4-methylphenyl)pyridine-2,5-diamine hydrochloride
Uniqueness
This compound is unique due to its specific structural features and the presence of a chlorine atom, which imparts distinct chemical and physical properties. These properties make it suitable for various applications that may not be achievable with similar compounds .
Biological Activity
N5-(4-chlorophenyl)pyridine-2,5-diamine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, potential therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a 4-chlorophenyl group and two amine groups located at the 2 and 5 positions. Its molecular formula is C11H12ClN3·HCl, with a molecular weight of approximately 256.13 g/mol. The compound is known for its ability to participate in various chemical reactions, particularly electrophilic substitution and nucleophilic substitution, which are crucial for its biological activity.
Research indicates that this compound acts primarily as an inhibitor in various enzymatic pathways. Its interaction with specific biological targets suggests potential effectiveness against certain cancer cell lines, particularly through modulation of metabolic pathways involved in tumor growth and survival.
Key Biological Targets
- Enzymatic Inhibition : The compound has shown promise in inhibiting key enzymes associated with cancer metabolism.
- Binding Affinity : Interaction studies have demonstrated its binding affinity to specific receptors and enzymes, which is essential for understanding its pharmacological properties.
In Vitro Studies
In vitro studies have revealed that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:
- Cell Line Testing : Preliminary data indicated significant inhibition of cell proliferation in specific cancer types, suggesting its potential as an anticancer agent.
- Mechanistic Insights : Kinetic studies are ongoing to elucidate the detailed mechanisms through which this compound exerts its biological effects.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N4-(4-chlorophenyl)pyrimidine-2,4-diamine | Pyrimidine ring with similar substitutions | Different heterocyclic structure influences activity |
2-Amino-3-(4-chlorophenyl)pyrazine | Pyrazine ring system | Exhibits different biological activities |
4-Chloroaniline | Simple aniline derivative | Lacks the pyridine structure; used for different applications |
N-(4-Chlorophenyl)benzene-1,2-diamine | Benzene ring with amino substitutions | Primarily used in dye synthesis rather than medicinal chemistry |
The structural characteristics of this compound contribute to its enhanced binding properties and biological activity compared to these similar compounds.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A study demonstrated the compound's ability to inhibit growth in breast cancer cell lines by targeting metabolic pathways critical for tumor survival.
- Enzyme Modulation : Research indicated that the compound modulates key enzymes involved in angiogenesis and metastasis, suggesting its role in preventing tumor progression.
Properties
IUPAC Name |
5-N-(4-chlorophenyl)pyridine-2,5-diamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3.ClH/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10;/h1-7,15H,(H2,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAVTCMMMZUUAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CN=C(C=C2)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.